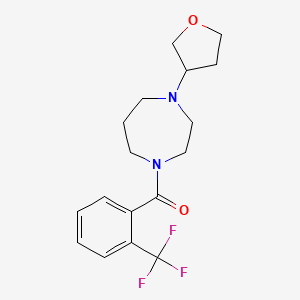
N-(3,5-dimethylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(3,5-dimethylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a synthetic molecule that may be related to various acetamide derivatives with potential biological activities. While the specific compound is not directly mentioned in the provided papers, similar compounds have been synthesized and studied for their biological properties, such as anticonvulsant activity , as intermediates for the synthesis of other bioactive molecules , and for their anticancer properties .
Synthesis Analysis
The synthesis of related acetamide derivatives often involves multi-step reactions, including acetylation, ethylation, and condensation . For example, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide involved stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU . Improvements in synthesis methods, such as one-pot procedures and the use of more cost-effective reagents, have been reported to increase yields and purity .
Molecular Structure Analysis
The molecular structure of acetamide derivatives can be characterized using various spectroscopic techniques, such as HNMR and LC-MS . Crystallographic analysis can reveal the conformation of the molecules and the presence of intermolecular hydrogen bonds, which can influence the compound's properties . For instance, the crystal structure of a related compound exhibited intermolecular N-H...O hydrogen bonds .
Chemical Reactions Analysis
Acetamide derivatives can undergo various chemical reactions, including those that lead to the formation of cocrystals with other compounds . These reactions can be influenced by the presence of functional groups and the molecular conformation of the acetamide derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives can be studied using techniques like FT-IR, FT-Raman, and DFT calculations . These studies can provide insights into the vibrational spectroscopy of the compounds and their molecular electrostatic potential, which is important for understanding their reactivity and interactions with biological targets . Molecular docking studies can also predict the potential biological activity of these compounds by evaluating their binding affinity to specific proteins .
科学的研究の応用
Structural Aspects and Properties
Research on structural aspects and properties of related compounds, such as isoquinoline derivatives, highlights the formation of salts, inclusion compounds, and their fluorescent properties upon interaction with specific substances. For instance, the study by Karmakar et al. (2007) on isoquinoline derivatives reveals the formation of gels and crystalline solids under different conditions and their enhanced fluorescence emission in certain states, indicating potential applications in material science and sensing technologies (Karmakar, Sarma, & Baruah, 2007).
Synthesis Methodologies
Several studies have focused on developing efficient synthesis methodologies for related compounds, demonstrating their significance in organic chemistry and potential pharmaceutical applications. The work by King (2007) describes a high-yielding cyclization process, showcasing the chemical versatility and potential for creating complex molecular structures efficiently (King, 2007).
Biological Activity
The exploration of biological activities of related compounds is a significant area of research, offering insights into their potential therapeutic applications. For example, the synthesis and evaluation of 3-benzyl-substituted-4(3H)-quinazolinones for their antitumor activity highlight the potential of these compounds in cancer therapy, with some showing promising results against various cancer cell lines (Ibrahim A. Al-Suwaidan et al., 2016).
Antimicrobial and Antifungal Agents
Research into the antimicrobial and antifungal activities of related compounds, such as 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide-based derivatives, provides valuable information for the development of new antimicrobial agents. Kumar et al. (2013) synthesized and evaluated a series of such compounds, identifying several with significant antibacterial and antifungal activities, suggesting their potential as novel therapeutic agents (Kumar, Kumar, Drabu, Minhaj, 2013).
Molecular Docking and Design
The design and molecular docking analysis of compounds, such as N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, for anticancer applications demonstrate the intersection of computational and experimental approaches in drug discovery. Sharma et al. (2018) confirmed the anticancer activity of this compound through in silico modeling, targeting the VEGFr receptor, showcasing the compound's potential as an inhibitory agent against cancer (Sharma et al., 2018).
特性
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-11-7-12(2)9-13(8-11)19-17(22)10-16-18(23)21-15-6-4-3-5-14(15)20-16/h3-9,16,20H,10H2,1-2H3,(H,19,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGAJNRACXTYNIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-fluorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid](/img/structure/B2511795.png)
![4-cyano-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2511796.png)
![N-(4-methylbenzyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2511799.png)
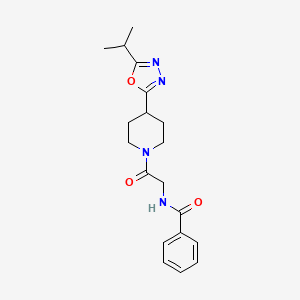
![5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2511801.png)
![3-[(3-Chlorophenoxy)methyl]benzoic acid](/img/structure/B2511802.png)
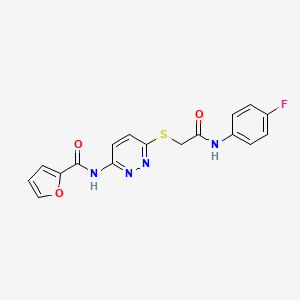

![4-cyclohex-3-en-1-yl-2-phenacylsulfanyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2511809.png)

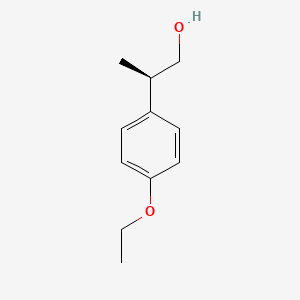
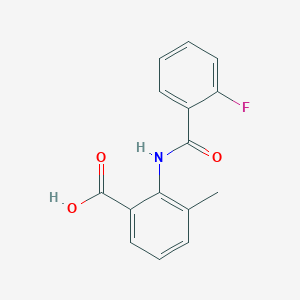
![2-[3-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)-1H-1,2,4-triazol-5-yl]-3-(4-methoxyphenyl)acrylonitrile](/img/structure/B2511817.png)
